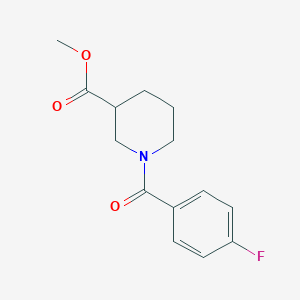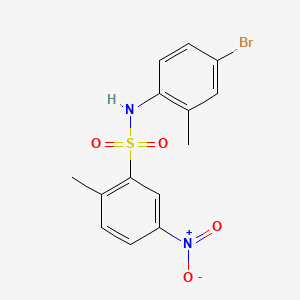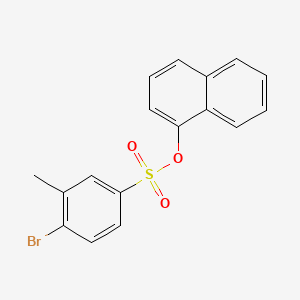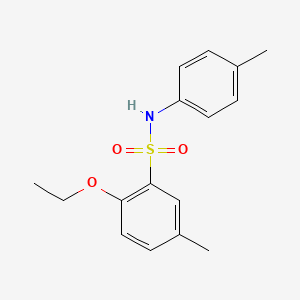![molecular formula C17H18Br2N2O4S2 B7453963 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine, also known as BBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBMP is a sulfonamide-based compound that contains two bromophenyl groups and a piperazine ring, making it a versatile molecule for various biological and chemical studies.
Mechanism of Action
The exact mechanism of action of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their function and activity. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase. In vivo studies have shown that 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine can reduce tumor growth in animal models of cancer. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has several advantages for lab experiments. It is a versatile molecule that can be easily synthesized and modified to suit specific research needs. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine is also stable under a wide range of conditions, making it suitable for various biological and chemical studies. However, 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine. One area of research involves the design and synthesis of novel 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine-based compounds with improved pharmacological properties. Another area of research involves the development of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine-based compounds as potential anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine and its potential applications in various fields of research.
Synthesis Methods
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with another equivalent of 4-bromobenzenesulfonyl chloride to yield 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine as a white solid.
Scientific Research Applications
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has been extensively studied for its potential applications in drug discovery and development. One of the major areas of research involves the use of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine as a scaffold for the design and synthesis of novel sulfonamide-based compounds with improved pharmacological properties. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has also been used as a building block for the synthesis of various heterocyclic compounds, which have shown promising results in anti-cancer and anti-inflammatory studies.
properties
IUPAC Name |
1,4-bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O4S2/c1-13-12-20(26(22,23)16-6-2-14(18)3-7-16)10-11-21(13)27(24,25)17-8-4-15(19)5-9-17/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRZFAYHJTROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)

![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)




![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)



![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)